Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate is a chemical compound with the molecular formula C11H21FN2O2 It is characterized by the presence of a tert-butyl group, a fluorocyclobutyl ring, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclobutyl derivative. One common method includes the use of tert-butyl N-hydroxycarbamate and the methanesulfonates of respective alcohols, followed by acidic N-deprotection . The reaction conditions often require the presence of a base and an anhydride such as di-tert-butyl dicarbonate (Boc2O) under either aqueous or anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), bases such as triethylamine (NEt3) or pyridine (Py), and oxidizing agents like potassium permanganate (KMnO4) . Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures under reflux.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorocyclobutyl ring and aminomethyl group contribute to its binding affinity and specificity . The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[[3-(methylamino)cyclobutyl]methyl]carbamate
- Tert-butyl N-[[3-(aminomethyl)oxetan-3-yl]methyl]carbamate
- Tert-butyl 3-aminobenzylcarbamate
Uniqueness
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate is unique due to the presence of the fluorocyclobutyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-7-11(12)4-8(5-11)6-13/h8H,4-7,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSIKSXWWNGZSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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